2-(Dimethylamino)ethyl 4-methylbenzenesulfonate
CAS No.: 123091-15-6
Cat. No.: VC7940499
Molecular Formula: C11H17NO3S
Molecular Weight: 243.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 123091-15-6 |
|---|---|
| Molecular Formula | C11H17NO3S |
| Molecular Weight | 243.32 g/mol |
| IUPAC Name | 2-(dimethylamino)ethyl 4-methylbenzenesulfonate |
| Standard InChI | InChI=1S/C11H17NO3S/c1-10-4-6-11(7-5-10)16(13,14)15-9-8-12(2)3/h4-7H,8-9H2,1-3H3 |
| Standard InChI Key | HWKUGMWRLGPQBP-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCCN(C)C |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCCN(C)C |
Introduction
Structural and Molecular Characteristics
2-(Dimethylamino)ethyl 4-methylbenzenesulfonate (CAS 123091-15-6) possesses the molecular formula C₁₁H₁₇NO₃S and a molecular weight of 243.32 g/mol. The structure comprises a 4-methylbenzenesulfonate group linked via an ester bond to a 2-(dimethylamino)ethyl chain. This arrangement confers both electrophilic (sulfonate) and nucleophilic (tertiary amine) reactivity, enabling diverse chemical transformations.
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments: the aromatic protons of the 4-methylbenzenesulfonate group resonate at δ 7.68–7.60 ppm (doublet) and δ 7.31–7.23 ppm (doublet), while the methylene protons adjacent to the sulfonate ester appear as a triplet at δ 4.40–4.32 ppm . The dimethylamino group’s protons are observed as a singlet at δ 2.25 ppm, consistent with tertiary amine environments .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via a nucleophilic substitution reaction between 4-methylbenzenesulfonyl chloride and 2-(dimethylamino)ethanol under anhydrous conditions. A typical procedure involves:
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Dissolving 2-(dimethylamino)ethanol in dichloromethane.
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Adding triethylamine as a base to scavenge HCl.
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Dropwise addition of 4-methylbenzenesulfonyl chloride at 5–10°C to minimize side reactions.
The reaction achieves yields of 72–87% after purification by aqueous workup and column chromatography .
Industrial Optimization
Industrial protocols scale this synthesis using continuous-flow reactors to enhance heat transfer and reduce reaction times. Key parameters include:
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Molar ratio: 1:1.05 for 4-methylbenzenesulfonyl chloride to 2-(dimethylamino)ethanol.
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Temperature: Maintained below 40°C to prevent ester hydrolysis.
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Catalyst: Triethylamine (1.1 equiv) ensures complete conversion .
Chemical Reactivity and Reaction Mechanisms
Nucleophilic Substitution
The sulfonate group acts as a leaving group in SN2 reactions, enabling substitution with nucleophiles such as azides, amines, and thiols. For example, reaction with sodium azide in dimethylformamide at 40–60°C yields azido derivatives, pivotal in click chemistry :
Catalytic Hydrogenation
The dimethylamino group facilitates hydrogen bonding in catalytic reductions. Palladium on carbon (10–20 wt%) under hydrogen gas reduces azido intermediates to primary amines at 25°C :
Applications in Scientific Research
Pharmaceutical Intermediates
The compound serves as a precursor to antineoplastic agents and neurotransmitter analogs. Its sulfonate ester group is displaced in Mitsunobu reactions to form carbon-oxygen bonds in drug candidates .
Polymer Chemistry
As a cross-linking agent, it enhances the thermal stability of epoxy resins. Incorporation into polymer backbones at 1–5 mol% improves glass transition temperatures by 15–20°C .
Organic Synthesis
Recent protocols employ it in C–H functionalization reactions. For instance, palladium-catalyzed coupling with aryl halides forms biaryl structures, central to ligand design .
Recent Advances and Future Directions
Green Synthesis Methods
Microwave-assisted synthesis reduces reaction times to 10–15 minutes and improves yields to 90% by enhancing energy transfer .
Bioconjugation Applications
Functionalization of antibodies with azido derivatives enables site-specific labeling for cancer diagnostics .
Computational Modeling
Density functional theory (DFT) studies predict reaction pathways for sulfonate displacement, guiding catalyst design .
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